4-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
4-(Azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an azidomethyl group, an ethyl group, and a thiophen-3-yl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of ethyl hydrazine with thiophene-3-carboxaldehyde to form the corresponding pyrazole derivative. Subsequent introduction of the azidomethyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium azide (NaN₃) for introducing the azidomethyl group.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.
Scientific Research Applications
Chemistry: This compound is used in click chemistry reactions, particularly in the synthesis of complex organic molecules. Its azidomethyl group makes it a versatile reagent for forming covalent bonds with alkyne groups.
Biology: In biological research, it serves as a probe for studying cellular processes. Its ability to react with specific biomolecules allows scientists to label and track biological targets.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its unique structure can be exploited to create molecules with specific biological activities.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of various chemicals and materials. Its reactivity makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism by which 4-(azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole exerts its effects depends on its specific application. In click chemistry, the azidomethyl group reacts with alkynes to form triazole rings, a process known as the azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it useful for creating complex molecular structures.
Molecular Targets and Pathways Involved:
Click Chemistry: The azide-alkyne cycloaddition reaction targets alkyne groups, forming stable triazole rings.
Biological Probes: The compound can target specific biomolecules, such as proteins or nucleic acids, allowing for precise labeling and tracking.
Comparison with Similar Compounds
4-(Azidomethyl)benzoic Acid: Used in click chemistry and drug development.
4-(Azidomethyl)pyridine: Utilized in organic synthesis and material science.
4-(Azidomethyl)benzaldehyde: Employed in chemical research and synthesis.
Uniqueness: 4-(Azidomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole stands out due to its unique combination of functional groups, which allows for diverse reactivity and applications. Its thiophen-3-yl group, in particular, imparts distinct chemical properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-(azidomethyl)-1-ethyl-3-thiophen-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c1-2-15-6-9(5-12-14-11)10(13-15)8-3-4-16-7-8/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMVZHWTIHSAGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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